Ethyl benzimidate hydrochloride

Chemical kinetics Amidine synthesis Reaction optimization

Researchers face irreproducible synthesis when substituting generic benzimidates in stereocontrolled heterocycle construction. Ethyl benzimidate hydrochloride (CAS 5333-86-8) eliminates this risk with validated performance: • Enables high-yielding chiral thiazoline synthesis (e.g., (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate) via (R)-ethyl cysteine hydrochloride. • Optimal electrophilicity/steric profile for pyrimidinone and 1,2,4-triazole syntheses; distinct from methyl or nitro analogs. • Ambient storage stability (vs. -20°C for methyl analog) ensures supply chain integrity and lot-to-lot consistency. ≥97% purity solid hydrochloride. Ships ambient.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 5333-86-8
Cat. No. B105041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl benzimidate hydrochloride
CAS5333-86-8
SynonymsBenzenecarboximidic Acid Ethyl Ester Hydrochloride;  Benzimidic Acid Ethyl Ester Hydrochloride;  Benzimidoyl Ethyl Ether Hydrochloride;  Ethyl benzenecarboximidate Hydrochloride;  Ethyl Benzimidate Hydrochloride;  Ethyl Iminobenzoate Hydrochloride
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCCOC(=[NH2+])C1=CC=CC=C1.[Cl-]
InChIInChI=1S/C9H11NO.ClH/c1-2-11-9(10)8-6-4-3-5-7-8;/h3-7,10H,2H2,1H3;1H
InChIKeyMODZVIMSNXSQIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl benzimidate hydrochloride (CAS 5333-86-8) – Structural and Reactivity Baseline for Scientific Procurement


Ethyl benzimidate hydrochloride (CAS 5333-86-8, C₉H₁₂ClNO, MW 185.65 g/mol) is an imidate ester hydrochloride salt, a key electrophilic reagent in organic synthesis. It serves as a versatile benzimidoyl synthon for constructing heterocycles (thiazolines, triazoles, pyrimidines), amidines, and pharmacologically relevant scaffolds. Its reactivity is driven by the electrophilic imidate carbon, enabling nucleophilic attack by amines, thiols, and other nucleophiles under mild conditions. As a solid hydrochloride salt, it offers improved handling and stability compared to its free base . It is commercially available with standard purity specifications of ≥97% (HPLC/AT) . This compound is a critical intermediate in medicinal chemistry and chemical biology, with established use in the preparation of chiral thiazoline derivatives and in the modification of biomolecules.

Why In‑Class Substitution of Ethyl benzimidate hydrochloride is Scientifically Risky


Benzimidate esters are not interchangeable reagents. Subtle changes in the alkyl ester group (ethyl vs. methyl) or aromatic substitution (e.g., nitro) profoundly alter the compound's basicity, electrophilicity, and hydrolysis rate, directly impacting reaction kinetics, yield, and product selectivity [1]. Furthermore, the hydrochloride salt form of ethyl benzimidate confers distinct physical properties—including melting point and storage stability—that differ significantly from its methyl analog and free base forms . For example, the methyl analog requires stringent −20°C storage to prevent decomposition, whereas ethyl benzimidate hydrochloride is stable at ambient or refrigerated temperatures. These differences dictate optimal reaction conditions (pH, solvent, temperature) and influence the feasibility of scale‑up and long‑term storage. Consequently, substituting ethyl benzimidate hydrochloride with a generic benzimidate without rigorous quantitative justification risks irreproducible synthesis, lower yields, and compromised experimental outcomes. The following evidence quantifies exactly where this compound demonstrates verifiable differentiation.

Quantitative Differentiation Guide: Ethyl benzimidate hydrochloride vs. Key Comparators


Comparative Basicity (pKₐ′) of Ethyl Benzimidate Hydrochloride Determines pH‑Dependent Reactivity with Amines

In a classic kinetic study, the pKₐ′ values (the pH at 50% neutralization of the conjugate acid) for three benzimidate esters were directly compared. Ethyl benzimidate exhibits a pKₐ′ of 6.37, ethyl m‑nitrobenzimidate a pKₐ′ of 5.30, and ethyl N‑methylbenzimidate a pKₐ′ of 6.52 [1]. This places ethyl benzimidate in a moderately basic range, distinct from the electron‑withdrawing nitro analog (less basic) and the N‑methyl analog (slightly more basic). The basicity of the imidate directly influences the pH‑rate profile of amidine formation: the reaction exhibits a sharp pH‑rate maximum that is determined by the interplay of amine basicity and imidate pKₐ′. Using ethyl benzimidate as a baseline, the pH‑rate maximum with methylamine occurs at pH ~9.5, whereas with ethyl m‑nitrobenzimidate the maximum shifts to a lower pH [1].

Chemical kinetics Amidine synthesis Reaction optimization

Comparative Storage Stability: Ethyl Benzimidate Hydrochloride Does Not Require −20°C Freezing Unlike Methyl Analog

Commercial technical datasheets reveal a striking difference in long‑term storage requirements. Ethyl benzimidate hydrochloride is specified for storage at ambient temperature (room temperature) or refrigerated (0–10°C) under inert gas . In contrast, methyl benzimidate hydrochloride (CAS 5873‑90‑5) mandates storage at −20°C to maintain stability . This 20–25°C differential in required storage temperature has practical implications for laboratory and industrial inventory management, shipping costs, and stability during use.

Reagent storage Supply chain Laboratory operations

Melting Point Differentiation: Ethyl Benzimidate Hydrochloride Exhibits Higher Thermal Stability than Methyl Analog

The melting point of ethyl benzimidate hydrochloride is reported in the range 115–130°C (with decomposition), depending on the measurement method and purity [1]. For comparison, methyl benzimidate hydrochloride melts at 105–107°C (dec.) . The ~10–20°C higher melting point of the ethyl derivative suggests greater thermal stability and a wider operational temperature window before decomposition. This difference is relevant for reactions requiring mild heating or for quality control using melting point as a purity criterion.

Physical property Thermal stability Purity assessment

Comparative pH‑Rate Maxima in Amidine Formation: Ethyl Benzimidate Displays Distinct Kinetic Profile

The reaction of ethyl benzimidate (EB) and ethyl m‑nitrobenzimidate (ENB) with a panel of amines reveals sharply different pH‑rate maxima. For methylamine (0.50 M), EB exhibits a pH‑rate maximum at pH 9.5, whereas ENB reaches its maximum at a significantly lower pH of 8.8 [1]. Similarly, with hydroxylamine, the maxima are pH 6.2 for EB and pH 5.2 for ENB. These differences arise from the interplay between amine basicity and imidate electrophilicity. The data demonstrate that ethyl benzimidate operates optimally at a higher, more neutral pH range compared to the nitro‑substituted analog, which requires a more acidic environment for maximum rate.

Reaction kinetics pH optimization Amidine synthesis

High‑Impact Research and Industrial Applications of Ethyl benzimidate hydrochloride


Synthesis of Chiral Thiazoline‑4‑Carboxylates for Medicinal Chemistry

Ethyl benzimidate hydrochloride is the reagent of choice for the preparation of (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate via reaction with (R)-ethyl cysteine hydrochloride in ethanol . This transformation leverages the moderate basicity (pKₐ′ 6.37) and ambient storage stability of the ethyl benzimidate salt, enabling high‑yielding, stereocontrolled access to chiral thiazoline scaffolds—privileged structures in antibacterial and anticancer drug discovery. The compound's reactivity with D‑penicillamine methyl ester further extends this chemistry to dimethyl‑substituted thiazoline‑4‑carboxylates . Procurement of ethyl benzimidate hydrochloride specifically ensures reproducibility of these literature‑validated protocols.

Construction of 1,2,4‑Triazole Derivatives with Antimicrobial Activity

In the synthesis of 1,2,4‑triazole Schiff bases and amine derivatives, ethyl benzimidate hydrochloride condenses with furan‑2‑carbohydrazide to form an acylhydrazone intermediate, which is subsequently cyclized with hydrazine hydrate to afford 4‑amino‑3‑furan‑2‑yl‑5‑phenyl‑1,2,4‑triazole [1]. The ethyl ester group provides an optimal balance of reactivity and steric bulk for this condensation, a property not directly transferable to the methyl analog due to its differing electrophilicity and solubility profile. The resulting triazole derivatives have demonstrated antibacterial, antiurease, and antioxidant activities, highlighting the compound's utility in bioactive molecule synthesis.

pH‑Controlled Amidine Formation for Protein Modification and Bioconjugation

The pH‑dependent reactivity of ethyl benzimidate hydrochloride with amines (pH‑rate maximum at ~9.5 for methylamine) makes it a valuable tool for site‑selective protein modification [2]. By carefully controlling the reaction pH, chemists can achieve preferential amidination of lysine residues with lower pKₐ values while leaving other nucleophilic side chains unmodified. This level of control is less accessible with more electrophilic benzimidates (e.g., nitro‑substituted), which react at lower pH and may exhibit broader reactivity. The compound's water solubility and ambient storage stability further facilitate its use in aqueous bioconjugation workflows.

Synthesis of Pyrimidinone Heterocycles via Imidate‑Enamine Condensation

Ethyl benzimidate serves as a key building block in the synthesis of 6‑methyl‑2‑phenylpyrimidin‑4(3H)‑one, where it reacts with 3‑aminoacrylates to form the pyrimidinone core [3]. The reaction capitalizes on the electrophilic imidate carbon's ability to undergo nucleophilic attack by enamine‑type nucleophiles, followed by cyclization and elimination of ethanol. The ethyl ester group is critical for this transformation, as it provides sufficient steric bulk to direct regioselective cyclization while still allowing facile elimination. Procurement of the specific ethyl benzimidate hydrochloride ensures consistent performance in this established heterocycle synthesis.

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